1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid
Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of oxazoles, which are heterocyclic compounds. Oxazoles are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, oxazoles can act as inhibitors, activators, or modulators of their targets, altering the target’s function and leading to changes in cellular processes .
Biochemical Pathways
Oxazoles can affect a variety of biochemical pathways depending on their specific targets. For example, they might inhibit an enzyme in a metabolic pathway, alter the signaling through a receptor pathway, or modulate ion channel activity affecting neuronal signaling .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a certain metabolite. If it activates a receptor, it could lead to increased cellular signaling .
Biochemical Analysis
Biochemical Properties
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrrole-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases and transferases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and differentiation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it binds to the active site of certain enzymes, inhibiting their activity by blocking substrate access . Conversely, it can also enhance enzyme activity by stabilizing the active conformation of the enzyme . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in metabolic flux and metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it has been found to localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can be found in the endoplasmic reticulum and Golgi apparatus, where it plays a role in protein processing and trafficking .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-10(8(2)16-12-7)6-13-4-3-9(5-13)11(14)15/h3-5H,6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMCUNICHUIDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.